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molecular formula C20H23NO2 B8288775 3,3-Diphenyl-4-hydroxymethyl-1-isopropyl-2-pyrrolidinone

3,3-Diphenyl-4-hydroxymethyl-1-isopropyl-2-pyrrolidinone

Cat. No. B8288775
M. Wt: 309.4 g/mol
InChI Key: KMDKDQXWHWLFKP-UHFFFAOYSA-N
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Patent
US04144245

Procedure details

Fifty-three grams (0.17 mole) of 4,5-dihydro-3,3-diphenyl-4-isopropylaminomethylfuran-2-(3H)one was dissolved in 300 ml. of boiling isooctane and 0.25 g. of 67% sodium hydride added. After refluxing for 6.5 hours an additional 0.25 g. of 57% sodium hydride was added and refluxing was continued overnight. The cooled mixture was filtered and the solid was recrystallized from toluene. The 3,3-diphenyl-4-hydroxymethyl-1-isopropyl-2-pyrrolidinone weighed 42 g. (80%) and melted at 159°-161° C. Analysis: Calcd. for C20H23NO2 : C, 77.64; H, 7.49; N, 4.53. Found: C, 77.71; H, 7.52; N, 4.37.
Name
4,5-dihydro-3,3-diphenyl-4-isopropylaminomethylfuran-2-(3H)one
Quantity
0.17 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:11]([CH2:12][NH:13][CH:14]([CH3:16])[CH3:15])[CH2:10][O:9][C:8]2=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+]>C(CC(C)(C)C)(C)C>[C:18]1([C:7]2([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[CH:11]([CH2:10][OH:9])[CH2:12][N:13]([CH:14]([CH3:15])[CH3:16])[C:8]2=[O:17])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:1.2|

Inputs

Step One
Name
4,5-dihydro-3,3-diphenyl-4-isopropylaminomethylfuran-2-(3H)one
Quantity
0.17 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(OCC1CNC(C)C)=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)CC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 6.5 hours an additional 0.25 g
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C1(C(N(CC1CO)C(C)C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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